Caffeic aldehyde, also known as 3,4-dihydroxycinnamaldehyde, is an organic compound with the chemical formula . It is a derivative of caffeic acid and features a unique structure characterized by a phenolic ring with hydroxyl groups at the 3 and 4 positions, along with an aldehyde functional group. This configuration endows caffeic aldehyde with significant chemical reactivity and biological activity, making it a compound of interest in various fields, including pharmaceuticals and food science .
One of the most studied aspects of caffeic aldehyde is its potential as an antioxidant. Antioxidants are compounds that can help protect cells from damage caused by free radicals, which are unstable molecules that can contribute to various diseases. Studies have shown that caffeic aldehyde exhibits free radical scavenging activity and may help reduce oxidative stress in cells [1].
[1] Benédicte, J., & Ribereau-Gayon, P. (2010). Interactions between oak wood polyphenols and grape tannins during model wine fermentation. Journal of Agricultural and Food Chemistry, 58(7), 4198-4204. ()
Research suggests that caffeic aldehyde may possess antibacterial properties. Studies have shown that it can inhibit the growth of some bacterial strains, including Staphylococcus aureus and Escherichia coli [2]. Further investigation is needed to understand the mechanisms of this antibacterial activity and its potential applications.
[2] Wang, W., Wu, J., Wang, Y., & Liu, X. (2013). Antimicrobial activity and mode of action of essential oil from Cinnamomum cassia Blume. Letters in Applied Microbiology, 57(2), 148-153. ()
Caffeic aldehyde has been studied for its various biological activities:
Caffeic aldehyde can be synthesized through various methods:
Caffeic aldehyde has diverse applications:
Caffeic aldehyde shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Caffeic Acid | Hydroxycinnamic acid with carboxylic group | Precursor to caffeic aldehyde; exhibits strong antioxidant properties. |
| Ferulic Acid | Hydroxycinnamic acid with methoxy group | More stable than caffeic acid; used in skincare products. |
| p-Coumaric Acid | Hydroxycinnamic acid without an aldehyde | Precursor in the biosynthesis of caffeic acid; less bioactive than caffeic aldehyde. |
| Sinapic Acid | Hydroxycinnamic acid with additional methoxy | Exhibits similar antioxidant properties but has different applications in food science. |
Caffeic aldehyde stands out due to its unique combination of functional groups that confer both high reactivity and significant biological activity, distinguishing it from its structural analogs.
Caffeic aldehyde, with the molecular formula C9H8O3 and systematic name 3-(3,4-dihydroxyphenyl)prop-2-enal, represents an important phenolic aldehyde compound found in nature [1] [2]. The molecular structure of caffeic aldehyde features a catechol moiety (3,4-dihydroxyphenyl group) connected to an α,β-unsaturated aldehyde chain [3]. This structural arrangement creates a conjugated system that extends from the aromatic ring through the olefinic chain to the aldehyde group [1].
The molecular geometry of caffeic aldehyde is characterized by specific bond angles that contribute to its overall three-dimensional structure . The carbon-carbon bond angles within the aromatic ring measure approximately 120°, adhering to the typical sp² hybridization pattern [5]. Similarly, the carbon-carbon bond angles in the olefinic chain and the carbon-carbon-oxygen bond angle in the aldehyde group also measure approximately 120-125°, reflecting the sp² hybridization of these atoms [6].
Bond lengths in caffeic aldehyde follow expected patterns for their respective functional groups [7]. The carbon-carbon double bond in the olefinic chain measures approximately 1.33-1.34 Å, while the carbon-oxygen double bond in the aldehyde group is shorter at approximately 1.20-1.22 Å due to stronger bond strength [8]. The carbon-oxygen bonds connecting the hydroxyl groups to the aromatic ring are approximately 1.36-1.38 Å in length, and the aromatic carbon-carbon bonds measure approximately 1.38-1.40 Å [3].
Table 1: Molecular Geometry Parameters of Caffeic Aldehyde
| Structural Feature | Measurement |
|---|---|
| C-C-C bond angles (aromatic ring) | ~120° |
| C-C=C bond angles (olefinic chain) | ~120-125° |
| C=C-C=O bond angle | ~120-125° |
| C=C double bond length | ~1.33-1.34 Å |
| C=O bond length | ~1.20-1.22 Å |
| C-OH bond length | ~1.36-1.38 Å |
| Aromatic C-C bond length | ~1.38-1.40 Å |
A notable stereochemical feature of caffeic aldehyde is the presence of an E/Z (trans/cis) stereocenter at the carbon-carbon double bond in the olefinic chain [9]. Research indicates that caffeic aldehyde predominantly exists in the E (trans) configuration in nature and under standard conditions [10]. This stereochemical preference can be attributed to the minimization of steric hindrance between the bulky aromatic ring and the aldehyde group [11]. The E configuration also allows for maximum conjugation throughout the molecule, contributing to its stability [12] [13].
The molecular conformation of caffeic aldehyde is largely planar, particularly across the conjugated π-system that includes the aromatic ring, the carbon-carbon double bond, and the aldehyde group [3]. This planarity facilitates optimal orbital overlap for the π-electrons, enhancing the stability of the molecule through resonance effects [8]. The hydroxyl groups on the aromatic ring are positioned to allow for potential intramolecular hydrogen bonding, which may further influence the preferred conformation of the molecule in various environments [7].
Spectroscopic techniques provide valuable insights into the structural features and electronic properties of caffeic aldehyde [14]. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are particularly useful for the comprehensive characterization of this compound [5].
The proton NMR (¹H-NMR) spectrum of caffeic aldehyde exhibits several characteristic signals that correspond to its structural features [15]. The aldehyde proton typically appears as a doublet at approximately 9.5-10.0 parts per million (ppm), with a small coupling constant due to interaction with the adjacent olefinic proton [16]. The olefinic protons in the E configuration produce two doublets with a coupling constant of approximately 16 Hz, typically appearing in the range of 6.5-7.6 ppm [17]. The aromatic protons of the catechol moiety display an ABX pattern, with signals appearing between 6.7-7.1 ppm [18]. The phenolic hydroxyl protons generally appear as broad singlets in the range of 8.5-9.5 ppm, although their exact position can vary depending on factors such as concentration, temperature, and solvent [19].
The carbon-13 NMR (¹³C-NMR) spectrum of caffeic aldehyde provides complementary structural information [20]. The aldehyde carbon typically resonates at approximately 190-195 ppm, while the olefinic carbons appear in the range of 120-150 ppm [21]. The aromatic carbons produce signals between 115-150 ppm, with the carbons bearing hydroxyl groups appearing at the higher end of this range (approximately 145-150 ppm).
The infrared spectrum of caffeic aldehyde features several characteristic absorption bands that correspond to its functional groups [22]. The carbonyl group of the aldehyde produces a strong absorption band at approximately 1680-1700 cm⁻¹, which is slightly lower than typical aldehyde absorptions due to conjugation with the carbon-carbon double bond [23]. The hydroxyl groups of the catechol moiety generate a broad absorption band in the range of 3200-3500 cm⁻¹ [24]. The carbon-carbon double bond produces an absorption band at approximately 1600-1650 cm⁻¹, while the aromatic carbon-carbon bonds generate multiple absorption bands in the range of 1450-1600 cm⁻¹ [16].
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of caffeic aldehyde [25]. The molecular ion peak appears at m/z 164, corresponding to the molecular weight of C9H8O3 [7]. Common fragmentation pathways include the loss of hydroxyl groups (resulting in a fragment at m/z 147), the loss of the carbonyl group (resulting in a fragment at m/z 136), and the combined loss of the carbonyl group and the carbon-carbon double bond (resulting in a fragment at m/z 108) [26].
Table 2: Spectroscopic Characterization of Caffeic Aldehyde
| Spectroscopic Method | Characteristic Features |
|---|---|
| ¹H-NMR | Aldehyde proton: ~9.5-10.0 ppm (d) Olefinic protons: ~6.5-7.6 ppm (d, J ~16 Hz for E isomer) Aromatic protons: ~6.7-7.1 ppm (ABX system) Phenolic OH: ~8.5-9.5 ppm (br s) |
| ¹³C-NMR | Aldehyde carbon: ~190-195 ppm Olefinic carbons: ~120-150 ppm Aromatic carbons: ~115-150 ppm C-OH carbons: ~145-150 ppm |
| IR | C=O stretch (aldehyde): ~1680-1700 cm⁻¹ O-H stretch (phenolic): ~3200-3500 cm⁻¹ C=C stretch: ~1600-1650 cm⁻¹ Aromatic C=C: ~1450-1600 cm⁻¹ |
| MS | Molecular ion peak at m/z 164 Fragment ions at m/z 147 (loss of OH), 136 (loss of CO), 108 (loss of C=O and C=C) |
The spectroscopic data collectively provide a comprehensive characterization of caffeic aldehyde, confirming its structural features and providing insights into its electronic properties [27]. The NMR data confirm the presence and connectivity of the aromatic ring, the olefinic chain, and the aldehyde group, as well as the E configuration of the carbon-carbon double bond [5]. The IR data confirm the presence of the hydroxyl, carbonyl, and carbon-carbon double bond functionalities [16]. The mass spectrometry data confirm the molecular weight and provide insights into the stability and fragmentation behavior of the molecule [7].
The thermodynamic properties and stability of caffeic aldehyde are influenced by its molecular structure, particularly the presence of the catechol moiety, the α,β-unsaturated aldehyde chain, and the extended conjugation throughout the molecule [28].
Caffeic aldehyde exhibits moderate thermal stability at room temperature but becomes increasingly susceptible to degradation as temperature increases [29]. While specific thermal data for caffeic aldehyde are limited, its behavior can be inferred from structurally similar compounds such as caffeic acid. Like caffeic acid, caffeic aldehyde likely undergoes thermal decomposition before reaching its boiling point, with decomposition potentially occurring around 225°C [9].
The thermal degradation of caffeic aldehyde involves complex pathways that may include decarboxylation, dehydration, and various rearrangement reactions. The catechol moiety and the aldehyde group are particularly susceptible to thermal degradation, with the former potentially undergoing oxidation to form quinone structures and the latter potentially participating in condensation reactions [21].
Caffeic aldehyde is prone to oxidation due to the presence of the catechol moiety and the aldehyde group. The catechol moiety can undergo oxidation to form the corresponding quinone, particularly under basic conditions or in the presence of oxidizing agents. The aldehyde group can undergo oxidation to form the corresponding carboxylic acid, a reaction that is facilitated by the presence of oxidizing agents such as atmospheric oxygen.
The oxidative stability of caffeic aldehyde is influenced by various factors, including pH, temperature, and the presence of other compounds. In general, caffeic aldehyde is more stable under acidic conditions than under basic conditions, as the latter promote the ionization of the phenolic hydroxyl groups, making them more susceptible to oxidation. Similarly, lower temperatures generally enhance the oxidative stability of caffeic aldehyde by reducing the rate of oxidation reactions.
The stability of caffeic aldehyde in solution depends on various factors, including the solvent, pH, temperature, and exposure to light. In general, caffeic aldehyde is more stable in organic solvents such as ethanol and dimethyl sulfoxide than in water, likely due to reduced hydrolysis and oxidation reactions. The stability of caffeic aldehyde in solution also decreases with increasing pH, as basic conditions promote the ionization of the phenolic hydroxyl groups and facilitate oxidation reactions.
Table 3: Thermodynamic Properties and Stability of Caffeic Aldehyde
| Property | Description |
|---|---|
| Thermal Stability | Moderately stable at room temperature; susceptible to degradation at elevated temperatures |
| Decomposition Temperature | Likely decomposes before boiling, similar to caffeic acid (~225°C) |
| Oxidation Behavior | Prone to oxidation due to phenolic hydroxyl groups and aldehyde functionality |
| Stability in Solution | More stable in organic solvents than in water; stability decreases with increasing pH |
| pH Stability | More stable under acidic conditions than under basic conditions |
Research on the degradation kinetics of structurally similar compounds suggests that the degradation of caffeic aldehyde likely follows zero-order or first-order kinetics, depending on the specific conditions [21]. The degradation rate increases with increasing temperature, although the relationship may not strictly follow the Arrhenius equation due to the complexity of the degradation pathways.
The thermodynamic stability of caffeic aldehyde is also influenced by its ability to form hydrogen bonds, both intramolecularly and with solvent molecules. The phenolic hydroxyl groups can participate in hydrogen bonding, which can affect the conformation and reactivity of the molecule. Additionally, the extended conjugation throughout the molecule contributes to its stability through resonance effects.
The biosynthetic pathway for caffeic aldehyde is intricately embedded within the broader phenylpropanoid metabolism network in plants, representing a complex series of enzymatic transformations that convert aromatic amino acids into diverse secondary metabolites [1] [2]. This pathway serves as the foundation for producing numerous phenolic compounds essential for plant survival, defense, and structural integrity.
The phenylpropanoid pathway initiates with the deamination of L-phenylalanine by phenylalanine ammonia lyase, generating trans-cinnamic acid as the first committed step [2] [3]. Subsequently, cinnamate 4-hydroxylase catalyzes the hydroxylation of cinnamic acid to produce p-coumaric acid, establishing the basic phenylpropane skeleton that characterizes this metabolic network [2] [3]. The activation of p-coumaric acid occurs through the action of 4-coumarate:CoA ligase, which generates p-coumaroyl-CoA with an activated carbonyl group [1] [2].
The formation of caffeic acid derivatives involves a sophisticated series of enzymatic modifications centered around the introduction of hydroxyl groups and subsequent methylation reactions. The conversion of p-coumaroyl compounds to their caffeic counterparts requires the action of p-coumaroyl shikimate 3'-hydroxylase, which introduces a meta-hydroxyl group to generate caffeoyl intermediates [4] [2]. This hydroxylation step represents a critical branch point in the phenylpropanoid pathway, directing metabolic flux toward the synthesis of more highly substituted phenolic compounds.
Hydroxycinnamoyl-CoA shikimate transferase plays a dual role in this metabolic network, catalyzing the transfer of p-coumaroyl groups to shikimate and subsequently facilitating the transfer of caffeoyl moieties back onto coenzyme A following hydroxylation [4]. This enzymatic shuttle mechanism ensures efficient channeling of intermediates through the pathway while maintaining the activated CoA ester forms required for subsequent transformations.
The reduction of caffeoyl-CoA to caffeic aldehyde represents a pivotal step mediated by cinnamoyl-CoA reductase, which catalyzes the conversion of CoA esters to their corresponding aldehydes [5] [6]. This enzyme exhibits broad substrate specificity, accepting both caffeoyl-CoA and other hydroxycinnamoyl-CoA esters as substrates [5]. The aldehyde intermediates serve as crucial precursors for the biosynthesis of monolignols and other phenolic compounds essential for plant cell wall formation and defense mechanisms.
Research has demonstrated that the phenylpropanoid pathway exhibits remarkable plasticity in plant secondary metabolism, with multiple enzymatic steps capable of accepting alternative substrates and generating diverse products [2]. The Arabidopsis 4-coumarate:CoA ligase gene family exemplifies this flexibility, with four isoforms (4CL1, 4CL2, 4CL3, and 4CL4) exhibiting overlapping yet distinct roles in phenylpropanoid metabolism [2]. These isoforms can utilize p-coumaric acid, caffeic acid, and ferulic acid as substrates, with 4CL4 uniquely capable of activating sinapic acid [2].
The enzymatic conversion of caffeic acid to caffeic aldehyde involves a sophisticated network of methyltransferase and reductase activities that modify the basic phenylpropanoid structure to generate the aldehyde functionality. Caffeic acid O-methyltransferase represents the primary enzyme responsible for the methylation of caffeic acid derivatives, catalyzing the conversion of caffeic acid to ferulic acid through the addition of a methyl group to the 3-position hydroxyl [7] [6] [8].
The enzymatic properties of caffeic acid O-methyltransferase exhibit remarkable substrate promiscuity, accepting caffeic acid, caffeoyl aldehyde, and caffeoyl alcohol as substrates with varying degrees of efficiency [6]. Kinetic analyses have revealed that the enzyme displays a clear preference for aldehyde substrates over alcohols and acids, with the catalytic efficiency following the order: aldehydes > alcohols > acids [6]. This substrate preference pattern has been consistently observed across multiple plant species, including Arabidopsis thaliana, Populus tremuloides, and Medicago sativa [6].
The Arabidopsis thaliana caffeic acid O-methyltransferase demonstrates exceptional activity toward caffeoyl aldehyde and 5-hydroxyconiferaldehyde, with these aldehyde substrates representing the most kinetically favored acceptors [6]. However, severe substrate inhibition has been observed at concentrations above 1.0 μM for aldehyde substrates, indicating complex binding interactions that may involve allosteric regulation mechanisms [6]. The Km value for caffeic acid has been determined to be 103 μM, while the enzyme exhibits a Vmax/Km ratio of 2.7 nkat·mg protein⁻¹/10.3 μM for this substrate [6].
Structural analyses of caffeic acid O-methyltransferase have revealed the molecular basis for its substrate specificity and catalytic mechanism. The enzyme belongs to the plant type-1 family of S-adenosyl methionine-dependent O-methyltransferases, characterized by an auxiliary N-terminal domain that functions in homodimerization and independence from metal ions for catalytic activity [6]. The active site architecture accommodates the phenylpropane skeleton through close interactions with the phenyl ring, propene side chain, and 4-hydroxyl group, while allowing for variable substituents at the 3- and 5-positions of the phenyl ring and the C9 position of the propene side chain [6].
The methylation reaction proceeds through a ordered sequential mechanism involving the binding of S-adenosyl methionine followed by the caffeic acid derivative substrate [7]. The methyl group transfer occurs specifically at the 3-position hydroxyl group, generating ferulic acid derivatives and S-adenosylhomocysteine as products [7]. The strict regioselectivity of the enzyme ensures that methylation occurs exclusively at the meta position relative to the propyl side chain, avoiding modification of the para-hydroxyl group [6].
Research has demonstrated that caffeoyl-CoA O-methyltransferase represents a distinct class of methyltransferase involved in phenylpropanoid metabolism, specifically acting on CoA ester substrates rather than free acids [9] [4]. This enzyme catalyzes the first methylation reaction in the phenylpropanoid pathway, converting caffeoyl-CoA to feruloyl-CoA [4]. The distinction between caffeic acid O-methyltransferase and caffeoyl-CoA O-methyltransferase activities highlights the compartmentalization and specialization of methylation reactions within the phenylpropanoid network.
The conversion of caffeic acid to caffeic aldehyde can also proceed through alternative enzymatic routes involving the sequential action of 4-coumarate:CoA ligase and cinnamoyl-CoA reductase. The initial activation of caffeic acid by 4-coumarate:CoA ligase generates caffeoyl-CoA, which subsequently serves as a substrate for cinnamoyl-CoA reductase to produce caffeic aldehyde [2] [5]. This pathway represents a direct route from free caffeic acid to the aldehyde product without the requirement for methylation reactions.
The microbial biosynthesis of caffeic aldehyde and its precursors has emerged as a promising alternative to plant-based production systems, offering opportunities for controlled and scalable synthesis through metabolic engineering approaches. Engineered microbial platforms have been successfully developed to produce caffeic acid, which serves as the immediate precursor for caffeic aldehyde synthesis, with production titers reaching up to 6.17 grams per liter in optimized systems [10] [11].
Escherichia coli has emerged as the predominant microbial host for caffeic acid production due to its rapid growth rate, well-characterized genetics, and superior tolerance to phenolic compounds compared to eukaryotic hosts [10] [12]. The first successful demonstration of caffeic acid production in E. coli was achieved by introducing p-coumarate 3-hydroxylase from Saccharothrix espanaensis, which catalyzes the hydroxylation of p-coumaric acid to generate caffeic acid [10]. Subsequent engineering efforts have focused on constructing complete de novo biosynthetic pathways capable of converting simple carbon sources to caffeic acid.
The most successful E. coli strain for caffeic acid production was constructed using strain ATCC31882, incorporating tyrosine ammonia lyase from Rhodotorula glutinis, p-coumarate 3-hydroxylase from S. espanaensis, and 4-hydroxyphenylacetate 3-hydroxylase from Pseudomonas aeruginosa [10]. This engineered strain achieved caffeic acid production of 6.17 grams per liter through systematic optimization of the aromatic amino acid biosynthesis pathway, including deletion of competing pathways and overexpression of feedback-resistant enzymes [10].
Alternative hydroxylase systems have been successfully implemented in E. coli for caffeic acid biosynthesis, including cytochrome P450 CYP199A2 from Rhodopseudomonas palustris and the native E. coli 4-hydroxyphenylacetate 3-hydroxylase system [10]. The CYP199A2 system requires additional electron transfer proteins, including putidaredoxin reductase from Pseudomonas putida and palustrisredoxin from R. palustris, to function effectively in the E. coli host [10]. The 4-hydroxyphenylacetate 3-hydroxylase system has demonstrated particularly high efficiency, achieving caffeic acid titers of up to 10.2 grams per liter when supplied with p-coumaric acid as a substrate [10].
Saccharomyces cerevisiae represents an alternative microbial host for caffeic acid production, offering advantages in terms of post-translational modifications and cofactor availability for cytochrome P450 enzymes [10] [13]. Engineered S. cerevisiae strains have been constructed using p-coumarate 3-hydroxylase from Arabidopsis thaliana in combination with cytochrome P450 reductase, achieving caffeic acid production of 11.4 milligrams per liter from glucose [14] [13]. The yeast platform has been further optimized through deletion of competing aromatic alcohol biosynthesis pathways and overexpression of feedback-resistant aromatic amino acid biosynthesis enzymes [14].
The engineering of caffeic acid biosynthesis in microbial hosts requires careful optimization of precursor supply pathways, particularly tyrosine biosynthesis. Strategies for enhancing tyrosine availability include overexpression of feedback-resistant 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase and chorismate mutase, deletion of phenylalanine biosynthesis genes to redirect flux toward tyrosine, and elimination of transcriptional regulators that impose feedback inhibition [10] [15]. These modifications can increase tyrosine biosynthesis by several fold, providing adequate precursor supply for downstream caffeic acid production.
Cofactor engineering represents another critical aspect of microbial caffeic acid biosynthesis, particularly for methylation reactions that require S-adenosyl methionine as a methyl donor. Enhanced S-adenosyl methionine supply has been achieved through overexpression of S-ribosylhomocysteine lyase and 5'-methylthioadenosine nucleosidase, which catalyze the recycling of methylation byproducts back to methionine and subsequently to S-adenosyl methionine [15]. This cofactor recycling approach has been shown to improve methylated product formation by more than 30% in some systems [15].
The extension of microbial caffeic acid biosynthesis to caffeic aldehyde production requires the introduction of appropriate reductase activities capable of converting caffeic acid or its activated derivatives to the aldehyde product. Cinnamoyl-CoA reductase represents the most direct enzymatic approach, accepting caffeoyl-CoA as a substrate to generate caffeic aldehyde [5]. Alternative approaches involve the use of aromatic aldehyde synthases or modified fatty acid biosynthesis enzymes that can accept aromatic substrates.
Recent advances in synthetic biology have enabled the construction of more sophisticated microbial biosynthetic pathways for phenolic aldehyde production. These include the development of biosensor-based screening systems for improved enzyme variants, the implementation of dynamic metabolic control circuits, and the integration of multiple biosynthetic modules for enhanced pathway efficiency [15]. The combination of these approaches offers significant potential for achieving high-level caffeic aldehyde production in engineered microbial systems.